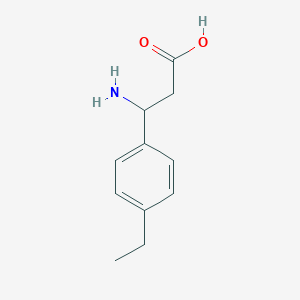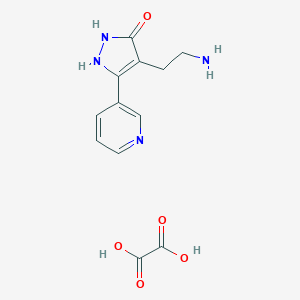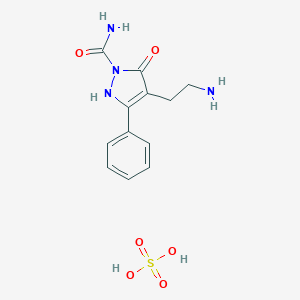
4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate" is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been studied extensively for their potential as therapeutic agents. The compound is likely to possess interesting chemical and biological properties due to the presence of the aminoethyl group and the carboxamide sulphate moiety.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the construction of the pyrazole ring followed by functionalization at various positions on the ring. For instance, in the study of pyrazole-3,4-dicarboxamide derivatives bearing a sulfonamide moiety, the synthesis started from a nitrophenyl-phenyl-pyrazole dicarboxylic acid precursor . The synthesis process typically includes steps such as nitration, amidation, and sulfonamidation, as indicated by the discovery of 2-aminophenyl-1H-pyrazole as a removable directing group for copper-mediated C-H amidation and sulfonamidation . These methods could be relevant for the synthesis of the compound , although the exact synthetic route would depend on the specific structure of the target molecule.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using techniques such as X-ray diffraction, as demonstrated in the study of the crystal and molecular structure of a 3-pyrazolone derivative . The analysis of such structures often reveals details about tautomeric forms, intramolecular hydrogen bonding, and the overall geometry of the molecule. These structural insights are crucial for understanding the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, including reactions with hydrazine, alkyl halides, and thiols, as seen in the synthesis of tetrahydropyrazolo[3,4-e][1,4]diazepin-4-ones . The compound "4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate" could potentially participate in similar reactions, given its structural similarity to other pyrazole derivatives. The presence of functional groups such as the carboxamide could also allow for further derivatization or participation in biochemical interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the introduction of sulfonamide groups can affect the acidity and solubility in water . The presence of an aminoethyl group and a carboxamide moiety in the compound of interest would likely contribute to its solubility profile and could also impact its melting point and stability. These properties are important for the practical application of the compound, including its formulation for biological studies or therapeutic use.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
The compound is a part of the larger family of heterocyclic compounds, specifically pyrazoles, which have found significant importance in the realm of organic synthesis and pharmaceutical research. The reactivity of related compounds, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, has been extensively studied due to their utility as a building block in synthesizing diverse heterocyclic structures like pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. These compounds have shown unique reactivity, offering mild reaction conditions for generating versatile dyes and other heterocyclic compounds, hinting at the potential of the compound for similar applications in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).
Environmental Remediation
Compounds with structural similarities to the one , such as those containing N-amine and carboxyl groups, have been noted for their presence in the environment due to pharmaceutical industry activities. These compounds undergo various transformation reactions, leading to oxidized, acetylated, and hydrolyzed metabolites. This transformation has implications for environmental remediation, as studies have focused on the occurrence, destiny, toxicity effects, and removal technologies of these compounds from aquatic environments (Prasannamedha & Kumar, 2020).
Medicinal Chemistry and Biological Activities
The pyrazole moiety, to which the compound is related, is a critical pharmacophore in medicinal chemistry. Pyrazole derivatives are known for their wide array of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis of these derivatives involves a variety of techniques and reagents, leading to heterocyclic appended pyrazoles. The strategies used in synthesizing these compounds provide a foundation for designing more active biological agents through modifications and derivatizations, pointing to the potential of the compound for similar applications (Dar & Shamsuzzaman, 2015).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(2-aminoethyl)-3-oxo-5-phenyl-1H-pyrazole-2-carboxamide;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2.H2O4S/c13-7-6-9-10(8-4-2-1-3-5-8)15-16(11(9)17)12(14)18;1-5(2,3)4/h1-5,15H,6-7,13H2,(H2,14,18);(H2,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGYSXLTHYXRTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C(=O)N)CCN.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



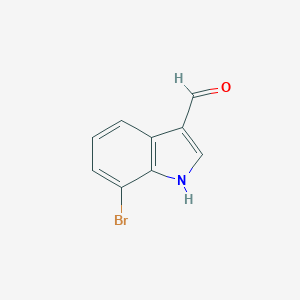
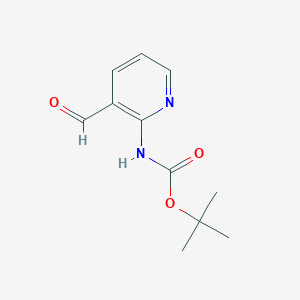
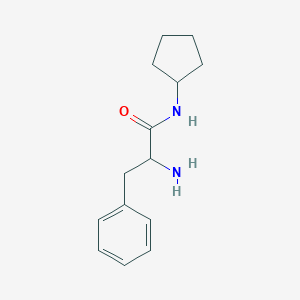

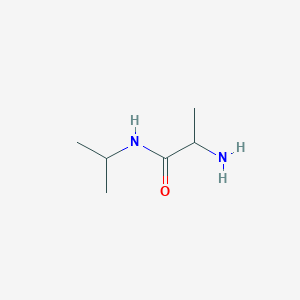

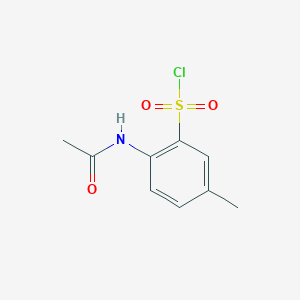
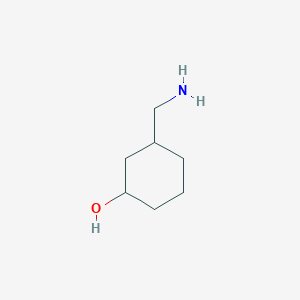
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B111259.png)
